molecular formula C7H9N3 B1441856 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine CAS No. 405162-62-1

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine

Cat. No.: B1441856
CAS No.: 405162-62-1
M. Wt: 135.17 g/mol
InChI Key: XPONSZGOXQPNGL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine is a nitrogen-containing heterocyclic compound. It is a bicyclic structure that combines a pyridine ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine typically involves cyclization reactions. One common method includes the reaction of pyridine derivatives with hydrazine or its derivatives under controlled conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in these processes .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[4,3-d]pyrimidine: Another bicyclic compound with similar structural features.

    Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: A related compound with a triazole ring fused to a pyrazine ring.

Uniqueness

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h3-4,8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPONSZGOXQPNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405162-62-1
Record name 5H,6H,7H,8H-pyrido[3,4-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate (150 mg, 0.724 mmol) in MeOH (20 mL)/H2O (2 mL) is added KOH (500 mg, 8.91 mmol). The mixture is stirred overnight at rt and 4 hr at 65° C. The reaction mixture is cooled, and brine (50 mL) is added. The solution is extracted with DCM (3×100 mL). The combined organic extracts are dried and evaporated to yield the title compound. MS (+VE) m/z 136.20 (M++1).
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20 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the lithium borohydride catalyzed reduction in the synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine?

A1: The synthesis of this compound relies heavily on the conversion of Pyrido [3,4-b]pyrazine to Ethyl-pyrido[3,4-b]pyrazine-6(5H)-carboxylate (2). [] This crucial step, facilitated by lithium borohydride, is key to achieving a high overall yield of the target compound. Optimizing the reaction conditions for this conversion directly influences the efficiency and success of the entire synthesis process. []

Q2: How does the structure of this compound derivatives relate to their activity as HB-EGF shedding inhibitors?

A2: While specific details on the structure-activity relationship are not provided in the abstracts, research indicates that modifications to the this compound core structure can significantly impact its ability to inhibit HB-EGF shedding. [] This suggests that exploring different substituents and modifications on this scaffold is crucial for optimizing the potency and selectivity of potential therapeutic agents targeting HB-EGF shedding.

Q3: What insights can QSAR models provide for developing new this compound derivatives with improved GPCR-6 inhibitory activity?

A3: QSAR models, particularly those developed using 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives, can help identify critical physicochemical properties influencing GPCR-6 inhibition. [] By correlating these properties with biological activity, researchers can predict the potency of novel derivatives and guide the design of compounds with enhanced binding affinity to human cAMP-dependent protein kinase A. This approach, coupled with in silico methods like molecular docking and dynamics simulations, can expedite the discovery of lead molecules with improved GPCR-6 inhibitory profiles and bioavailability for potential therapeutic development. []

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